(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-7-5-10(9-17-13)6-8-14(20)19-15-18-11-3-1-2-4-12(11)21-15/h1-9H,(H,18,19,20)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNVKYQPXCHOY-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, including its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 315.78 g/mol. The compound features a benzothiazole moiety linked to a chloropyridine, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, certain benzothiazole compounds have been shown to possess significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while demonstrating less effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| This compound | 24 | 0 |
| Benzothiazole derivative 5 | 20 | 0 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies show that related benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For example, compounds similar to this compound demonstrated significant anti-inflammatory effects in animal models, with some exhibiting higher efficacy than standard anti-inflammatory drugs like diclofenac .
Table 2: COX Inhibition and Anti-inflammatory Activity
| Compound | COX Inhibition (%) | Edema Inhibition (%) |
|---|---|---|
| This compound | 75 | 64 |
| Sodium Diclofenac | 60 | 56 |
Antioxidant Activity
Benzothiazole derivatives have also shown promising antioxidant activity. For instance, one study reported an IC50 value of for a related compound, indicating strong radical scavenging ability compared to ascorbic acid . This suggests that this compound may also possess significant antioxidant properties.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:
- Neuroprotective Effects : A series of benzothiazole compounds were evaluated for their neuroprotective effects against seizures in animal models. The results indicated that these compounds could reduce seizure duration without exhibiting neurotoxicity .
- Anticancer Potential : Research has suggested that benzothiazole derivatives may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to (E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide can inhibit the growth of various bacterial strains. For instance, derivatives containing the benzothiazole moiety have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial proliferation .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines, including breast and colon cancers .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of certain kinases involved in cancer progression. Inhibitory assays have shown that related compounds can effectively block kinase activity, leading to reduced cell proliferation in cancer models .
Antiparasitic Activity
Research into the antiparasitic effects of benzothiazole derivatives has revealed their potential against parasites such as Schistosoma mansoni. Compounds similar to this compound have been screened for schistosomicidal activity, indicating a promising avenue for developing new antiparasitic therapies .
Material Science
Optical Materials
The unique properties of this compound make it a candidate for applications in material science, particularly as an optical material. Studies involving structural analysis and crystallization techniques suggest that this compound can be utilized in the development of photonic devices due to its favorable optical characteristics .
Polymer Science
In polymer chemistry, benzothiazole derivatives are explored for their role as additives or functional monomers. Their incorporation into polymers can enhance mechanical properties and thermal stability. Research indicates that these compounds can serve as cross-linking agents or stabilizers in various polymer matrices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, particularly in the benzothiazole core, substituted acrylamide/amide linkages, or chloropyridinyl groups. Key differences in substituents, molecular weights, and inferred bioactivities are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Chloropyridinyl vs. Methoxyphenyl: The 6-chloropyridinyl group in the target compound likely enhances electron-withdrawing properties and receptor binding compared to methoxy-substituted analogs .
Linker Modifications :
- The acrylamide bridge in the target compound offers rigidity, whereas sulfonyl or carboxamide linkers (e.g., ) may introduce flexibility or metabolic instability .
Bioactivity Inference: Compounds with nitro or dichloro substituents () are associated with oxidative stress pathways or insecticidal activity, aligning with the chloropyridinyl group’s role in neonicotinoid metabolites . Benzothiazole derivatives with polar groups (e.g., methoxy) may prioritize solubility over potency, as seen in .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises two principal subunits: a 1,3-benzothiazol-2-amine moiety and an (E)-configured 3-(6-chloropyridin-3-yl)acryloyl group. Retrosynthetic disconnection at the amide bond reveals two precursors: (1) 1,3-benzothiazol-2-amine and (2) (E)-3-(6-chloropyridin-3-yl)acryloyl chloride (Figure 1). The stereoselective synthesis of the α,β-unsaturated acyl chloride dominates the methodological challenges, necessitating careful control to preserve the (E)-configuration.
Synthesis of 1,3-Benzothiazol-2-amine
1,3-Benzothiazol-2-amine is commercially available but can be synthesized via cyclization of 2-aminothiophenol with cyanogen bromide under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring (Yield: 78–85%).
Preparation of (E)-3-(6-Chloropyridin-3-yl)acrylic Acid
The (E)-acrylic acid derivative is synthesized through a Knoevenagel condensation between 6-chloronicotinaldehyde and malonic acid in the presence of piperidine as a base (Scheme 1). The reaction is conducted in refluxing ethanol, yielding (E)-3-(6-chloropyridin-3-yl)acrylic acid as a pale yellow solid (Yield: 70–75%; mp 180–182°C). The (E)-configuration is confirmed via $$ ^1H $$-NMR spectroscopy, displaying a characteristic trans coupling constant ($$ J = 15.6 \, \text{Hz} $$) between the α- and β-vinylic protons.
Conversion to Acyl Chloride
The acrylic acid is treated with thionyl chloride (SOCl$$2$$) in anhydrous dichloromethane at 0–5°C to form (E)-3-(6-chloropyridin-3-yl)acryloyl chloride. Excess SOCl$$2$$ is removed under reduced pressure, and the acyl chloride is used immediately in subsequent reactions due to its hygroscopic nature.
Amide Bond Formation Strategies
The coupling of 1,3-benzothiazol-2-amine with the acyl chloride is achieved through two primary methods:
Schotten-Baumann Reaction
In a classic Schotten-Baumann approach, the amine is dissolved in a mixture of water and dioxane, followed by dropwise addition of the acyl chloride under vigorous stirring. The reaction is maintained at pH 8–9 using sodium bicarbonate, yielding the crude enamide as a precipitate (Yield: 60–65%). However, this method risks partial hydrolysis of the acyl chloride and necessitates stringent pH control.
Anhydrous Coupling with Triethylamine
A more efficient protocol involves reacting equimolar amounts of the amine and acyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction is conducted at 0°C to room temperature for 12–16 hours, followed by aqueous workup and chromatographic purification (Yield: 82–88%; purity >98% by HPLC).
Stereochemical Control and Byproduct Analysis
The (E)-configuration of the enamide is rigorously preserved by minimizing exposure to heat and protic solvents during the acylation step. Side reactions include:
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.72 (d, $$ J = 2.4 \, \text{Hz} $$, 1H, pyridine-H), 8.41 (dd, $$ J = 8.4, 2.4 \, \text{Hz} $$, 1H, pyridine-H), 7.95–7.89 (m, 2H, benzothiazole-H), 7.64 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, vinyl-H), 7.52–7.46 (m, 2H, benzothiazole-H), 6.85 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, vinyl-H), 6.72 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine-H).
- HRMS (ESI) : m/z calcd for C$${15}$$H$${10}$$ClN$$_3$$OS [M+H]$$^+$$: 340.0274; found: 340.0278.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry to enhance reaction control and minimize decomposition. A tubular reactor with immobilized TEA base facilitates rapid mixing and heat dissipation, achieving a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide?
- Methodological Answer : A common approach involves condensation reactions between 6-chloropyridine-3-carbaldehyde and benzothiazol-2-amine derivatives under catalytic conditions. For example, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in the presence of CuI and triethylamine can promote alkyne or alkene formation . Purification typically employs flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance purity. Reaction monitoring via TLC and structural confirmation via and HRMS are critical .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- HRMS (ESI/QTOF) : Validates molecular mass and isotopic patterns (e.g., calculated for C₁₅H₁₁ClN₃OS: 332.0321; observed: 332.0315) .
- NMR Spectroscopy : identifies olefinic protons (δ ~6.5–7.5 ppm for the enamide doublet) and aromatic protons (benzothiazole and pyridinyl groups). confirms carbonyl carbons (δ ~165 ppm) and chloropyridinyl carbons .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the E-configuration of the enamide .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Initial screens include bacterial growth inhibition assays (e.g., against E. coli or S. aureus) at varying concentrations (10–100 µM). Compare results with structurally related compounds (e.g., F32 in ) to assess structure-activity relationships (SAR). Use microdilution methods and measure minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in this compound?
- Methodological Answer :
- Crystallography : Use SHELX-97 for structure solution and refinement. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks (e.g., C=O···H-N interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental and theoretical bond lengths/angles. Analyze HOMO-LUMO gaps to predict reactivity .
Q. How do electronic effects of substituents (e.g., Cl on pyridine) influence reactivity in cross-coupling reactions?
- Methodological Answer : The 6-Cl substituent on pyridine acts as an electron-withdrawing group, polarizing the π-system and enhancing electrophilicity. In Suzuki-Miyaura couplings, this facilitates oxidative addition with Pd(0) catalysts. Compare reaction rates and yields with non-chlorinated analogs (e.g., 3-pyridinyl derivatives) to quantify electronic effects .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Test a broader concentration range (1 nM–1 mM) to identify non-linear effects.
- Target Specificity : Use CRISPR-edited cell lines to confirm on-target vs. off-target effects (e.g., kinase inhibition assays if G-protein-coupled receptors are hypothesized) .
- Solubility Adjustments : Replace DMSO with cyclodextrin-based carriers to improve bioavailability in in vitro assays .
Q. How can hydrogen bonding patterns in the solid state inform drug formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
